2-(2,3-dioxo-1-indolyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2,3-dioxo-1-indolyl)-N-(2-phenylethyl)acetamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Cytotoxic Activity
- A study by Modi et al. (2011) focused on the synthesis of novel 2-(2,3-dioxo-1-indolyl)-N-(2-phenylethyl)acetamide derivatives and their cytotoxic activity. These compounds demonstrated selective cytotoxicity towards breast cancer cell lines, indicating potential as cancer therapeutics (Modi et al., 2011).
Absolute Configuration Determination
- Research by Suárez-Castillo et al. (2009) developed a method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides. This method aids in the structural analysis of such compounds, which is crucial for their application in medicinal chemistry (Suárez-Castillo et al., 2009).
Anti-inflammatory and Interaction Energy Studies
- A study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and evaluated its anti-inflammatory activity through in silico modeling. This research contributes to the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Oxidation and Biochemical Relevance
- Sacramento and Goldberg (2020) demonstrated the oxidation of an indole substrate by an iron(iii) superoxide complex, mimicking the action of indoleamine and tryptophan 2,3-dioxygenases. This research provides insights into biochemical processes involving indole derivatives (Sacramento & Goldberg, 2020).
Spectroscopic and Kinetic Studies of Coordination
- Kaminskaia et al. (2000) explored the coordination of indole derivatives to platinum and palladium ions, enhancing our understanding of the interaction between indole compounds and metal ions, relevant in bioinorganic chemistry (Kaminskaia et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Rani et al. (2014) developed new chemical entities with 2-(substituted phenoxy)acetamide derivatives showing potential as anticancer, anti-inflammatory, and analgesic agents. This research contributes to the development of new therapeutics in these areas (Rani et al., 2014).
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity. This research highlights the potential of indole derivatives as antioxidants (Gopi & Dhanaraju, 2020).
Catalyzed Peroxidation for Synthesis
- Kong et al. (2016) reported a cobalt-catalyzed peroxidation of 2-oxindoles, providing a new method for synthesizing biologically active 3-peroxy-2-oxindoles, demonstrating the versatility of indole derivatives in synthetic chemistry (Kong et al., 2016).
IDO1 Inhibitors in Cancer Immunotherapy
- Peng et al. (2020) conducted a study on IDO1 inhibitors, identifying novel compounds with potential applications in cancer immunotherapy. This research offers new avenues for cancer treatment strategies (Peng et al., 2020).
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)17(22)18(20)23/h1-9H,10-12H2,(H,19,21) |
InChI Key |
DLPGRXZQESYPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
solubility |
43.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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